molecular formula C10H14N2O B13023848 4-Methyl-6-(propylamino)nicotinaldehyde

4-Methyl-6-(propylamino)nicotinaldehyde

Cat. No.: B13023848
M. Wt: 178.23 g/mol
InChI Key: YBPIANILCUZQMQ-UHFFFAOYSA-N
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Description

4-Methyl-6-(propylamino)nicotinaldehyde is a nicotinamide derivative featuring a propylamino substituent at the 6-position and a methyl group at the 4-position of the pyridine ring.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methyl-6-(propylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-3-4-11-10-5-8(2)9(7-13)6-12-10/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

YBPIANILCUZQMQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C(=C1)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(propylamino)nicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the alkylation of nicotinaldehyde with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(propylamino)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-Methyl-6-(propylamino)nicotinic acid.

    Reduction: 4-Methyl-6-(propylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(propylamino)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(propylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The propylamino group may also interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The propylamino group introduces a bulky, electron-rich moiety, which may enhance hydrogen-bonding interactions or steric hindrance compared to smaller substituents (e.g., bromo or fluoro).
  • FPyII ’s trimethylsilyl ethynyl group significantly lowers the Lewis basicity of the pyridine nitrogen, improving autocatalytic efficiency .

Inhibitory Activity

Data from kinetic studies on nicotinamidase inhibitors ():

Compound Ki (µM) with PZA Substrate Inhibition Efficacy in Whole-Cell Assay
Nicotinaldehyde 0.015 Color formation stops at 75–100 µM
5-Bromonicotinaldehyde 0.07 Color formation stops at 250–500 µM
This compound Not reported Inference: Likely intermediate efficacy due to steric effects

Analysis :

  • Nicotinaldehyde exhibits the highest potency (lowest Ki), attributed to minimal steric hindrance and optimal electronic interactions.
  • 5-Bromonicotinaldehyde ’s reduced efficacy (higher Ki) suggests that bulky electron-withdrawing groups may impair binding .
  • For this compound, the propylamino group’s steric bulk and electron-donating nature could either enhance binding through hydrogen bonding or reduce affinity due to steric clashes, depending on the target’s active site.

Reactivity in Screening Assays

The PZA/AFS whole-cell method () demonstrated that substituents affect colorimetric detection limits:

  • Nicotinaldehyde : Clear inhibition at 75–100 µM (red-to-uncolored transition).
  • 5-Bromonicotinaldehyde : Requires higher concentrations (250–500 µM) for detectable inhibition.

Catalytic Performance in Autocatalytic Reactions

highlights the critical role of substituents in autocatalytic systems like the Soai reaction:

  • FPyII : Superior performance due to low Lewis basicity of the pyridine nitrogen, minimizing inhibitory side reactions.
  • However, its hydrogen-bonding capability could facilitate alternative reaction pathways.

Biological Activity

4-Methyl-6-(propylamino)nicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinaldehyde, characterized by the presence of a propylamino group at the 6-position and a methyl group at the 4-position. Its structure can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cholinergic Receptors : It has been identified as a positive allosteric modulator of cholinergic muscarinic M1 receptors, which are implicated in cognitive function and memory enhancement. This activity suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Inhibition of Enzymes : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties .

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neuroprotective therapies .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, indicating its potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies have indicated that it may possess antimicrobial activity against specific pathogens, although further research is needed to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cognitive Enhancement : A study demonstrated that administration of this compound improved memory retention in animal models, suggesting its utility in cognitive disorders .
  • Anti-inflammatory Mechanism : Research highlighted its ability to inhibit pro-inflammatory cytokines, providing insights into its mechanism for reducing inflammation .
  • Antimicrobial Testing : Initial tests against bacterial strains showed varying degrees of susceptibility, warranting further exploration into its potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
This compoundCholinergic M1 receptor modulator; anti-inflammatoryPropylamino group enhances receptor affinity
4-Methyl-nicotinaldehydeLimited receptor interaction; basic anti-inflammatoryLacks propylamino substitution
NicotinamideNeuroprotective; anti-inflammatorySimple amide structure without additional groups

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